Acetoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, slightly soluble in ether.

Miscible with alcohol, propylene glycol; insoluble in vegetable oil

Miscible in water.

1000 mg/mL at 20 °C

insoluble in vegetable oils; miscible with alcohol, water, propylene glycol

Synonyms

Canonical SMILES

Bio-based Platform Chemical

Acetoin is gaining traction as a promising bio-based platform chemical due to its renewability and diverse functionalities. Research highlights its potential in various sectors, including:

- Food and Fragrance Industry: Acetoin contributes desirable buttery and creamy flavors to food products. It also finds use in fragrances and cosmetics due to its pleasant aroma [1].

- Pharmaceuticals and Chemical Synthesis: Acetoin serves as a valuable precursor for the synthesis of various pharmaceuticals and chemicals. Its role in the production of 2,3-butanediol, a platform chemical for biofuels and plastics, is particularly noteworthy [1].

- Plant Growth Promoters and Biopest Control: Studies suggest that acetoin, along with its reduced form 2,3-butanediol, can act as plant growth promoters and potentially play a role in biological pest control strategies [1].

Microbial Studies and Stress Tolerance

Microbes naturally produce acetoin during fermentation processes. Researchers are investigating its role in various aspects of microbial physiology:

- Metabolic Engineering: Studies explore the manipulation of specific genes in microorganisms like Saccharomyces cerevisiae to enhance acetoin production, leading to improved yields for industrial applications [].

- Cell Stress Tolerance: Research investigates the impact of acetoin on microbial tolerance to environmental stresses. Understanding how acetoin affects cell viability can be crucial for optimizing fermentation processes and developing new stress-resistant microbes [].

Development of Biomarkers and Medical Applications

The unique properties of acetoin are being explored for potential applications in medicine:

- Early Cancer Diagnosis: Studies suggest that specific forms of acetoin, like (S)-acetoin, might serve as breath biomarkers for the early detection of lung cancer.

- Development of Pharmaceuticals: The ability to produce optically pure forms of acetoin, like (S)-acetoin, holds promise for their use in the asymmetric synthesis of pharmaceuticals with enhanced efficacy and fewer side effects.

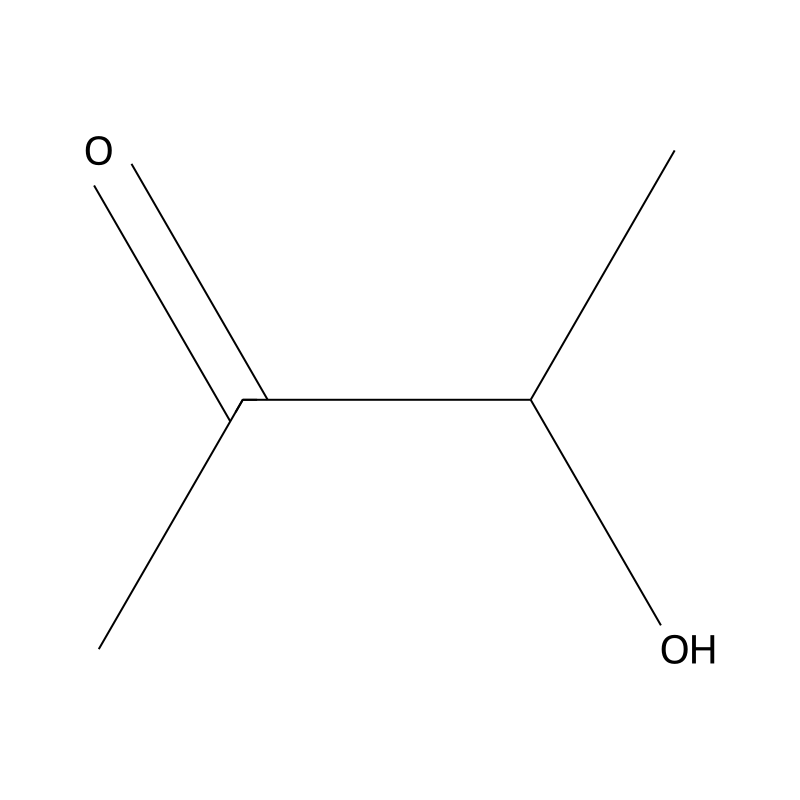

Acetoin, also known as 3-hydroxybutanone or acetyl methyl carbinol, is an organic compound with the molecular formula . It is a colorless liquid characterized by a pleasant, buttery aroma. Acetoin is chiral, with the biologically relevant form being (R)-acetoin, produced predominantly by various fermentative bacteria. This compound serves as an external energy reserve, helping to prevent the over-acidification of the cytoplasm during bacterial growth by allowing for the storage of carbon in a neutral form .

In biological systems, acetoin plays a vital role for some bacteria. It serves as an overflow metabolite during carbohydrate fermentation, helping to maintain a neutral pH balance within the cell by preventing excessive acidification []. Additionally, acetoin can act as a storage molecule for energy and carbon, allowing bacteria to re-enter a growth phase when conditions become favorable [].

Acetoin plays a significant role in microbial metabolism. It acts as a storage compound for energy and carbon, particularly in environments where superior carbon sources are depleted. The conversion of acetoin back into acetyl-CoA is facilitated by the acetoin dehydrogenase complex, which operates similarly to the pyruvate dehydrogenase complex but does not involve decarboxylation due to acetoin's structure . Furthermore, acetoin's presence can influence fermentation processes in yeast and bacteria, affecting flavor profiles in food products such as wine and beer due to its sensory characteristics .

Acetoin has diverse applications across various industries:

- Food Industry: It is used as a flavoring agent in baked goods and dairy products due to its buttery flavor profile.

- Fragrance Industry: Acetoin is incorporated into fragrances for its pleasant aroma.

- Biochemical Research: It serves as a metabolite in studies related to fermentation and microbial metabolism.

- Fuel Production: Recent research has explored its potential as a bio-based building block for producing liquid hydrocarbon fuels through catalytic processes .

Studies on acetoin have focused on its interactions within metabolic pathways in various organisms. For instance, it has been shown to influence the production of other metabolites like 2,3-butanediol and diacetyl during fermentation processes. Additionally, engineered strains of yeast have been developed to optimize the conversion of acetoin into more desirable compounds while minimizing off-flavors in beverages .

Several compounds share structural or functional similarities with acetoin. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Diacetyl | A precursor to acetoin; contributes to buttery flavor but is more volatile and pungent. | |

| 2,3-Butanediol | A reduction product of acetoin; used in plastics and cosmetics. | |

| Acetic Acid | A simpler carboxylic acid; often produced alongside acetoin during fermentation but more acidic. |

Acetoin's uniqueness lies in its balance between being a neutral storage compound and a precursor for other valuable metabolites, making it particularly important in both microbial metabolism and industrial applications .

Physical Description

Slightly yellow liquid; [Hawley] Forms solid dimer (C8H16O4) on standing or treatment with granulated zinc; [Merck Index] Slightly yellow liquid or paste; mp = 15 deg C; [MSDSonline]

Liquid

colourless to pale yellow liquid (monomer), or white crystalline powder (dimer) with a buttery odour

A light-yellow colored liquid.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

147.00 to 148.00 °C. @ 760.00 mm Hg

298.4 °F

Flash Point

106 °F

Heavy Atom Count

Taste

Density

1.005-1.019

LogP

Odor

BLAND, WOODY, YOGURT ODOR

Decomposition

Melting Point

59 °F

UNII

GHS Hazard Statements

H226 (26.62%): Flammable liquid and vapor [Warning Flammable liquids];

H228 (73.61%): Flammable solid [Danger Flammable solids];

H315 (89.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.7X10+0 at 25 °C /Estimated/

2.7x10 (est)

Pictograms

Flammable;Irritant

Other CAS

51555-24-9

Absorption Distribution and Excretion

A total dose of 78 g of acetoin was administered to a dog over 2 months, both orally in a 3-4% solution and subcutaneously in a 20% solution. Urine was collected under toluene from the beginning of treatment up to 40 hr after the last dose. 2,3-Butanediol was the major urinary excretion product, representing 5-25% of the dose. The remainder of the dose was completely metabolized.

Acetoin was given either orally in a 3-4% solution or subcutaneously in a 20% solution to rats, multiple doses being spaced equally throughout each day. The acetoin used was obtained as the polymer (H, 15), which apparently reverts to an optically inactive monomer in aqueous solution. No diacetyl was detected in the urine of the rats; acetoin was not excreted to any appreciable extent in the urine, and the major excretion product was 2,3-butanediol. In dogs, acetoin is excreted in the urine, in part as 2,3-butanediol. Most of an oral dose disappeared and was presumed to be completely metabolized. In another study, 2,3-butanediol readily conjugated glucuronic acid.

Metabolism Metabolites

Acetoin is metabolized primarily via oxidation at low concentrations in vivo and by reduction to 2,3-butanediol at high concentrations. It has been estimated that 1 g of rat liver can oxidize 86 ug (1 umol) acetoin per day. Production of carbon dioxide at low levels and of 2,3-butanediol at high levels is associated with the slower rate of ketone reduction. Oxidation of the terminal methyl group may result in formation of an alpha-ketoacid, which undergoes cleavage to yield carbon dioxide and a carboxylic acid fragment. Alternatively, methyl group oxidation may yield a beta-ketoacid which undergoes beta-cleavage to yield two-carbon fragments. To a minor extent, these two-carbon fragments can act as acetyl donors for acetylation of para-aminobenzoic acid.

Associated Chemicals

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

From diacetyl by partial reduction with Zn and acid

Acetoin is an optically active compd. The d (-) acetyl methyl carbinol is obtained from fermentation and in mixture with other products, from the catalytic oxidation of 2,3-butanediol.

Acetoin is an optically active compd. The l (+) acetyl methyl carbinol is obtained from fermentation. The optically pure form has not been isolated; the optically inactive form is prepared synthetically.

General Manufacturing Information

Non-alcoholic beverages 7.4 ppm; ice cream, ices, etc 3.3 ppm; candy 18 ppm; baked goods 32 ppm; gelatins & puddings 0.60-21 ppm; shortening 8.0 ppm; margarine 0.80-50 ppm; cheese (cottage) 70 ppm.

...Useful /as flavor/ in butter, milk, yogurt, strawberry.

Clinical Laboratory Methods

Stability Shelf Life

Oxidizes gradually to diacetyl on exposure to air.

Dates

Acetoin modulates conformational change of surfactin: Interfacial assembly and crude oil-washing performance

Fangxiang Hu, Yuyue Liu, Junzhang Lin, Weidong Wang, Dinghua Yu, Shuang LiPMID: 33571865 DOI: 10.1016/j.colsurfb.2021.111602

Abstract

Due to its special structure, the cyclic lipopeptide surfactin showed remarkable responsiveness to stimuli such as pH, temperature and metal ions. However, few studies investigated the effect of fermented by-products on the conformational change and interfacial assembly of surfactin. Here, the effect of acetoin, a primary metabolite of Bacillus subtilis, on the conformational change and interfacial assembly of surfactin was studied in detail. Surface tension measurements showed that the critical micelle concentration (CMC) of surfactin increased from 1.14 × 10to 4.32 × 10

M in the presence of acetoin. Moreover, acetoin has increased the interfacial tension of surfactin aqueous solution-crude oil from 1.08 mN/m to 3.01 mN/m. Circular dichroism (CD) spectra and dynamic light-scattering (DLS) further demonstrated that acetoin had induced the conformational transition of surfactin from β-sheet to β-turn structure, and caused surfactin forming some larger micelle aggregations. Afterwards, it was further found that acetoin decreased the oil sand cleaning efficiency of surfactin from 59.7% to 6.6%, and deteriorated the O/W emulsion stability and altered the silicate wettability toward less water wet state. Based on the experimental results, a possible mechanism of the interaction between surfactin and acetoin was proposed.

Production of acetoin from renewable resources under heterotrophic and mixotrophic conditions

Daniel Härrer, Carina Windhorst, Nicola Böhner, Julia Novion Ducassou, Yohann Couté, Johannes GescherPMID: 33647604 DOI: 10.1016/j.biortech.2021.124866

Abstract

This study aimed to reveal whether Cupriavidus necator H16 is suited for the production of acetoin based on the carboxylic acids acetate, butyrate and propionate under heterotrophic and mixotrophic conditions. The chosen production strain, lacking the polyhydroxybutyrate synthases phaC1 and phaC2, was revealed to be beneficiary for autotrophic acetoin production. Proteomic analysis of the strain determined that the deletions do indeed have a significant impact on pyruvate formation and its subsequent direction towards the introduced acetoin-synthesis pathway. Moreover, the strain was tested for its ability to use typical dark fermentation products under hetero- and mixotrophic conditions. Growth with butyrate and acetate led to low efficiencies, while 46.54% ±0.78 of the added propionate was converted into acetoin. Interestingly, mixotrophic conditions led to simultaneous consumption of acetate and butyrate with the gaseous substrates and lowered efficiency. In contrast, mixotrophic propionate consumption led to diauxic behavior and high carbon efficiency of 71.2% ±0.64.Volatile compounds from beneficial rhizobacteria Bacillus spp. promote periodic lateral root development in Arabidopsis

Yucong Li, Jiahui Shao, Yuanming Xie, Letian Jia, Yansong Fu, Zhihui Xu, Nan Zhang, Haichao Feng, Weibing Xun, Yunpeng Liu, Qirong Shen, Wei Xuan, Ruifu ZhangPMID: 33548150 DOI: 10.1111/pce.14021

Abstract

Lateral root formation is coordinated by both endogenous and external factors. As biotic factors, plant growth-promoting rhizobacteria can affect lateral root formation, while the regulation mechanism is unclear. In this study, by applying various marker lines, we found that volatile compounds (VCs) from Bacillus amyloliquefaciens SQR9 induced higher frequency of DR5 oscillation and prebranch site formation, accelerated the development and emergence of the lateral root primordia and thus promoted lateral root development in Arabidopsis. We demonstrated a critical role of auxin on B. amyloliquefaciens VCs-induced lateral root formation via respective mutants and pharmacological experiments. Our results showed that auxin biosynthesis, polar transport and signalling pathway are involved in B. amyloliquefaciens VCs-induced lateral roots formation. We further showed that acetoin, a major component of B. amyloliquefaciens VCs, is less active in promoting root development compared to VC blends from B. amyloliquefaciens, indicating the presence of yet uncharacterized/unknown VCs might contribute to B. amyloliquefaciens effect on lateral root formation. In summary, our study revealed an auxin-dependent mechanism of B. amyloliquefaciens VCs in regulating lateral root branching in a non-contact manner, and further efforts will explore useful VCs to promote plant root development.Deciphering the succession patterns of bacterial community and their correlations with environmental factors and flavor compounds during the fermentation of Zhejiang rosy vinegar

Guan-Yu Fang, Li-Juan Chai, Xiao-Zhong Zhong, Yu-Jian JiangPMID: 33503540 DOI: 10.1016/j.ijfoodmicro.2021.109070

Abstract

Zhejiang Rosy Vinegar (ZRV) is a traditional condiment in Southeast China, produced using semi-solid-state fermentation techniques under an open environment, yet little is known about the functional microbiota involved in the flavor formation of ZRV. In this study, 43 kinds of volatile flavor substances were identified by HS-SPME/GC-MS, mainly including ethyl acetate (relative content at the end of fermentation: 1104.1 mg/L), phenylethyl alcohol (417.6 mg/L) and acetoin (605.2 mg/L). The most abundant organic acid was acetic acid (59.6 g/L), which kept rising during the fermentation, followed by lactic acid (7.0 g/L), which showed a continuously downward trend. Amplicon sequencing analysis revealed that the richness and diversity of bacterial community were the highest at the beginning and then maintained decreasing during the fermentation. The predominant bacteria were scattered in Acetobacter (average relative abundance: 63.7%) and Lactobacillus (19.8%). Both sequencing and culture-dependent analysis showed Lactobacillus dominated the early stage (day 10 to 30), and Acetobacter kept highly abundant from day 40 to the end. Spearman correlation analysis displayed that the potential major groups involved in the formation of flavor compounds were Acetobacter and Lactobacillus, which were also showed strong relationships with other bacteria through co-occurrence network analysis (edges attached to Acetobacter: 61.7%; Lactobacillus: 14.0%). Moreover, structural equation model showed that the contents of ethanol, titratable acid and reducing sugar were the major environmental factors playing essential roles in influencing the succession of bacterial community and their metabolism during the fermentation. Overall, these findings illuminated the dynamic profiles of bacterial community and flavor compounds and the potential functional microbes, which were expected to help us understand the formation of flavor substances in ZRV.Purification and Characterization of (2R,3R)-2,3-Butanediol Dehydrogenase of the Human Pathogen Neisseria gonorrhoeae FA1090 Produced in Escherichia coli

Wanggang Tang, Chaoqun Lian, Yu Si, Jianrong ChangPMID: 33763825 DOI: 10.1007/s12033-021-00308-9

Abstract

2,3-Butanediol dehydrogenase (BDH), also known as acetoin/diacetyl reductase, is a pivotal enzyme for the formation of 2,3-butanediol (2,3-BD), a chiral compound with potential roles in the virulence of certain pathogens. Here, a NAD(H)-dependent (2R,3R)-BDH from Neisseria gonorrhoeae FA1090 (NgBDH), the causative agent of gonorrhoea, was functionally characterized. Sequence analysis indicated that it belongs to zinc-containing medium-chain dehydrogenase/reductase family. The recombinant NgBDH migrated as a single band with a size of around 45 kDa on SDS-PAGE and could be confirmed by Western blotting and mass spectrometry. For the oxidation of either (2R,3R)-2,3-BD or meso-2,3-BD, the enzyme exhibited a broad pH optimum between pH 9.5 to 11.5. For the reduction of (3R/3S)-acetoin, the pH optimum was around 6.5. The enzyme could catalyze the stereospecific oxidation of (2R,3R)-2,3-BD (K= 0.16 mM, k

/K

= 673 s

· mM

) and meso-BD (K

= 0.72 mM, k

/K

= 165 s

· mM

). Moreover, it could also reduce (3R/3S)-acetoin with a K

of 0.14 mM and a k

/K

of 885 s

· mM

. The results presented here contribute to understand the 2,3-BD metabolism in N. gonorrhoeae and pave the way for studying the influence of 2,3-BD metabolism on the virulence of this pathogen in the future.

Modulating microbiota metabolism via bioaugmentation with Lactobacillus casei and Acetobacter pasteurianus to enhance acetoin accumulation during cereal vinegar fermentation

Li-Juan Chai, Ting Qiu, Zhen-Ming Lu, Yong-Jian Deng, Xiao-Juan Zhang, Jin-Song Shi, Zheng-Hong XuPMID: 33292931 DOI: 10.1016/j.foodres.2020.109737

Abstract

Acetoin, giving a creamy yogurt aroma and buttery taste, exists in cereal vinegar as an important flavor substance and is mainly produced by the metabolism of Lactobacillus and Acetobacter during multispecies solid-state acetic acid fermentation. However, the impacts of Lactobacillus-Acetobacter interactions on acetoin accumulation and the microbial metabolism during acetic acid fermentation are not completely clear. Here, six strains isolated from vinegar fermentation culture and associated with acetoin metabolism, namely, Lactobacillus reuteri L-0, L. buchneri F2-6, L. brevis 4-20, L. fermentum M10-7, L. casei M1-6 and Acetobacter pasteurianus G3-2, were selected for microbial growth and metabolism analysis in monoculture and coculture fermentations. Lactobacillus sp. and A. pasteurianus G3-2 respectively utilized glucose and ethanol preferentially. In monocultures, L. casei M1-6 (183.7 mg/L) and A. pasteurianus G3-2 (121.0 mg/L) showed better acetoin-producing capacity than the others. In the bicultures with Lactobacillus sp. and A. pasteurianus G3-2, biomass analysis in the stationary phase demonstrated that significant growth depressions of Lactobacillus sp. occurred compared with monocultures, possibly due to intolerance to acetic acid produced by A. pasteurianus G3-2. Synergistic effect between Lactobacillus sp. and A. pasteurianus G3-2 on enhanced acetoin accumulation was identified, however, cocultures of two Lactobacillus strains could not apparently facilitate acetoin accumulation. Coculture of L. casei M1-6 and A. pasteurianus G3-2 showed the best performance in acetoin production amongst all mono-, bi- and triculture combinations, and the yield of acetoin increased from 1827.7 to 7529.8 mg/L following optimization of culture conditions. Moreover, the interactions of L. casei M1-6 and A. pasteurianus G3-2 regulated the global metabolism of vinegar microbiota during fermentation through performing in situ bioaugmentation, which could accelerate the production of acetic acid, lactic acid, acetoin, ethyl acetate, ethyl lactate, ligustrazine and other important flavoring substances. This work provides a promising strategy for the production of acetoin-rich vinegar through Lactobacillus sp.-A. pasteurianus joint bioaugmentation.Synthesis of Ligustrazine from Acetaldehyde by a Combined Biological-Chemical Approach

Kai Peng, Dan Guo, Qianqian Lou, Xiaoyun Lu, Jian Cheng, Jing Qiao, Lina Lu, Tao Cai, Yuwan Liu, Huifeng JiangPMID: 33156612 DOI: 10.1021/acssynbio.0c00113

Abstract

Ligustrazine is an important active alkaloid in medicine and in the food industry. Here, we developed a combined biological-chemical approach to produce ligustrazine from acetaldehyde. First, we constructed a whole-cell biocatalytic system to produce the precursor acetoin from acetaldehyde by overexpressing formolase (FLS). Second, a two-step strategy was developed to enhance protein expression of FLS by codon usage optimization at the first 14 codons and the introduction of an overlapping gene before the start codon. Through expression optimization and directed evolution of FLS, we improved the titer of acetoin about 40 fold when the concentration of acetaldehyde was 1.5 M. Finally, after reaction conditions optimization, the titer of acetoin and ligustrazine reached 222 g Land 94 g L

, with a 86.5% and 48% conversion rate from acetaldehyde, respectively. The developed one-pot synthesis for acetoin and ligustrazine is expected to be applied to industrial production in the future with the advantages of a green process, high efficiency, and low cost.

Gas Sensor Detecting 3-Hydroxy-2-butanone Biomarkers: Boosted Response via Decorating Pd Nanoparticles onto the {010} Facets of BiVO

Jian Chen, Dongliang Feng, Chen Wang, Xiaxia Xing, Lingling Du, Zhengyou Zhu, Xiaohu Huang, Dachi YangPMID: 32786385 DOI: 10.1021/acssensors.0c01149

Abstract

The newly emerged gas sensing detection of 3-hydroxy-2-butanone (3H-2B) biomarker is deemed as an effective avenue to indirectly monitor(LM). However, 3H-2B sensing materials requiring critically high sensitivity and selectivity, and ppb-level detection limit, remain challenging. Here, we report the advanced gas sensors built with bismuth vanadate microdecahedron (BiVO

MDCD) {010} facets selectively decorated with Pd nanoparticles (Pd NPs, Pd-{010}BiVO

MDCDs) for boosted detection of the 3H-2B biomarker. Meanwhile, BiVO

MDCDs with overall facets are randomly deposited with Pd NPs (Pd-BiVO

MDCDs). Comparatively, Pd-{010}BiVO

MDCD sensors show 1 order of magnitude higher response toward the 3H-2B biomarker at 200 °C. Further, Pd-{010}BiVO

MDCD sensors enable to detect as low as 0.2 ppm 3H-2B and show best selectivity and stability, and fastest response and recovery. Density functional theory calculations reveal a lower adsorption energy of 3H-2B onto Pd-{010}BiVO

MDCDs than those of pristine and Pd-BiVO

MDCDs. The extraordinary Pd-{010}BiVO

sensing performance is ascribed to the Pd NP-assisted synergetic effect of the preferential adsorption of 3H-2B target molecules, accumulated sensing agent of ionic oxygen species, and concentrated catalysts on the {010} facets. This strategy offers rapid and noninvasive detection of LMs and is thus of great potential in the upcoming Internet of Things.

Ser-653-Asn substitution in the acetohydroxyacid synthase gene confers resistance in weedy rice to imidazolinone herbicides in Malaysia

Rabiatuladawiyah Ruzmi, Muhammad Saiful Ahmad-Hamdani, Norida MazlanPMID: 32925921 DOI: 10.1371/journal.pone.0227397